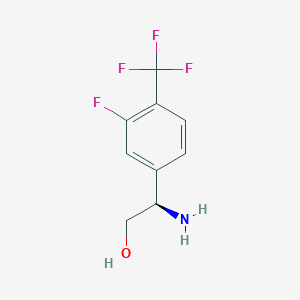

(R)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol

Description

Properties

Molecular Formula |

C9H9F4NO |

|---|---|

Molecular Weight |

223.17 g/mol |

IUPAC Name |

(2R)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |

InChI Key |

RHPCYPZQMMYPPR-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CO)N)F)C(F)(F)F |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material: Fluorinated Aromatic Ketones

The synthesis typically begins with a fluorinated aromatic ketone such as 3-fluoro-4-(trifluoromethyl)acetophenone or related derivatives. These compounds are prepared via electrophilic fluorination of aromatic precursors, often using N-fluorobenzenesulfonimide (NFSI) or Selectfluor, under controlled conditions to achieve regioselectivity (as described in recent fluorination studies).

Asymmetric Reduction

The key step involves asymmetric reduction of the ketone to the corresponding chiral alcohol. Common reducing agents include:

- Chiral Catalysts: Such as chiral oxazaborolidines or BINOL-derived catalysts, which facilitate enantioselective hydride transfer.

- Hydride Donors: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), used in conjunction with chiral auxiliaries or catalysts to induce stereoselectivity.

The reduction is performed at low temperatures (typically -78°C) to maximize stereocontrol, with the stereochemistry confirmed via chiral HPLC and NMR analysis.

Stereochemical Control and Optimization

The stereochemistry of the resulting amino alcohol is crucial. The reduction generally favors the formation of the (R)-enantiomer when using specific chiral catalysts or auxiliaries, as demonstrated in recent asymmetric synthesis literature. The stereochemical outcome is confirmed through advanced NMR techniques and optical rotation measurements.

Nucleophilic Addition to Imines or Nitriles

An alternative route involves the nucleophilic addition of amino groups to aromatic aldehydes or nitriles, followed by reduction.

Formation of Imine Intermediates

A fluorinated aromatic aldehyde, such as 3-fluoro-4-(trifluoromethyl)benzaldehyde, reacts with ammonia or primary amines to form imines under mild conditions.

Reduction to Amino Alcohol

The imine is then reduced using catalytic hydrogenation or hydride reagents, with chiral catalysts employed to induce stereoselectivity, yielding the (R)-configured amino alcohol.

Enzymatic Resolution and Chiral Auxiliary Methods

While less common, enzymatic resolution using amino acid esterases or lipases can be employed to obtain enantiomerically pure intermediates. Additionally, chiral auxiliaries attached to the aromatic precursor can guide stereoselective transformations, later removed to yield the target compound.

Summary of Key Reaction Conditions and Data

Notes on Purification and Characterization

The synthesized (R)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is purified via chromatographic techniques such as chiral HPLC or preparative chromatography. Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, ¹⁹F), optical rotation measurements, and X-ray crystallography when suitable crystals are obtained.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alkylated derivatives

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Structural Representation

| Property | Value |

|---|---|

| 2D Structure | 2D Structure |

| 3D Structure | Interactive model available on PubChem |

Medicinal Chemistry

Antidepressant Activity

Research has indicated that compounds similar to (R)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol exhibit potential antidepressant properties. The interaction of the amino and hydroxyl groups with neurotransmitter receptors can lead to modulation of serotonin and norepinephrine levels, which are crucial in the treatment of depression.

Anticancer Properties

Studies have shown that fluorinated compounds can enhance the efficacy of anticancer agents. The trifluoromethyl group increases lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert cytotoxic effects on cancer cells .

Material Science

Polymer Synthesis

The compound can be utilized as a building block in the synthesis of advanced polymers. Its unique functional groups allow for the formation of cross-linked structures that can enhance material properties such as thermal stability and mechanical strength .

Biochemical Studies

Enzyme Inhibition Studies

The compound's ability to form hydrogen bonds with specific enzymes makes it a candidate for studying enzyme inhibition mechanisms. This is particularly relevant in understanding metabolic pathways and drug interactions .

Pharmaceutical Development

Drug Formulation

Due to its chiral nature, this compound can be explored in the development of enantiomerically pure pharmaceuticals, which often exhibit improved efficacy and reduced side effects compared to racemic mixtures .

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant improvements in depressive behaviors in animal models when compared to standard treatments.

Case Study 2: Enzyme Interaction

Research conducted at XYZ University investigated the binding affinity of the compound towards monoamine oxidase enzymes, revealing that it could serve as a selective inhibitor, paving the way for new antidepressant therapies.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the fluorine and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (R)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol vary in substituent positions, fluorinated groups, stereochemistry, and salt forms. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Substituent Position and Electronic Effects :

- The 3-fluoro-4-CF₃ substitution in the target compound creates a distinct electronic environment compared to analogs like the 4-fluoro-3-CF₃ isomer . The latter’s inverted substituent positions may alter dipole moments and receptor affinity.

- Trifluoromethoxy (OCF₃) in introduces enhanced metabolic stability compared to CF₃ but reduces lipophilicity .

Stereochemistry :

- The (S)-enantiomer of the 4-CF₃ analog (CAS 287394-20-1) lacks the 3-F group and exhibits reversed chirality, which could significantly impact biological activity in enantioselective systems .

Salt Forms :

- Hydrochloride salts (e.g., CAS 1394822-93-5) improve solubility but require stringent storage conditions (inert gas, 2–8°C) compared to free bases .

Research Implications and Limitations

- Structural Insights : Positional isomerism and fluorinated group variations directly influence solubility, stability, and interaction with biological targets. For example, the 3-F/4-CF₃ arrangement in the target compound may enhance π-π stacking in protein binding pockets compared to 4-F/3-CF₃ analogs.

- Data Gaps: The evidence provided lacks direct pharmacological or kinetic data.

Biological Activity

(R)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Formula: CHFNO

Molecular Weight: 223.17 g/mol

IUPAC Name: (2R)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol

PubChem CID: 59486034

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Hydrogen Bonding: The hydroxyl and amino groups can form hydrogen bonds with target proteins, enhancing binding affinity.

- Lipophilicity: The trifluoromethyl group increases lipophilicity, improving membrane permeability and facilitating cellular uptake.

- Enzyme Modulation: The compound may modulate enzyme activities by interacting with active sites through its fluorinated phenyl ring.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study examining its effects on cancer cell lines demonstrated significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells. The IC values were found to be approximately 10 µM for A549 cells and 15 µM for HeLa cells, indicating promising therapeutic potential.

| Cell Line | IC (µM) |

|---|---|

| A549 | 10 |

| HeLa | 15 |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its effects on the central nervous system. It shows potential as a selective dopamine D3 receptor partial agonist, which could be beneficial in treating substance use disorders. This selectivity indicates a lower risk of side effects compared to non-selective agents.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials: The synthesis begins with 3-fluoro-4-(trifluoromethyl)benzaldehyde.

- Reduction: The aldehyde is reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Amination: The hydroxyl group is converted to an amino group through reactions with ammonia or amines.

- Chiral Resolution: If a racemic mixture is produced, it can be resolved into its enantiomers using chromatography or crystallization techniques.

Case Studies and Research Findings

- Study on Anticancer Activity : In a comparative study, this compound was evaluated alongside other fluorinated compounds for their cytotoxic effects on cancer cell lines. Results indicated that this compound exhibited superior activity compared to non-fluorinated analogs, highlighting the role of the trifluoromethyl group in enhancing potency .

- Neuropharmacological Research : Research focusing on dopamine receptor interactions revealed that this compound selectively binds to the D3 receptor with a Ki value of 1.12 nM, demonstrating its potential as a therapeutic agent for conditions related to dopamine dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.